N-(1-{[2-(benzylsulfanyl)-6-methylpyrimidin-4-yl]oxy}-2,2,2-trichloroethyl)-2,2-dimethylpropanamide
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Overview
Description
N-(1-{[2-(benzylsulfanyl)-6-methylpyrimidin-4-yl]oxy}-2,2,2-trichloroethyl)-2,2-dimethylpropanamide is a complex organic compound with the molecular formula C19H22Cl3N3O2S This compound is notable for its unique structure, which includes a pyrimidine ring substituted with benzylsulfanyl and methyl groups, as well as a trichloroethyl and dimethylpropanamide moiety
Preparation Methods
The synthesis of N-(1-{[2-(benzylsulfanyl)-6-methylpyrimidin-4-yl]oxy}-2,2,2-trichloroethyl)-2,2-dimethylpropanamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: The pyrimidine ring is synthesized by reacting appropriate starting materials under controlled conditions.
Introduction of the benzylsulfanyl group: The benzylsulfanyl group is introduced through a nucleophilic substitution reaction.
Attachment of the trichloroethyl group: The trichloroethyl group is added via a substitution reaction, often using trichloroacetyl chloride as a reagent.
Formation of the final compound: The final step involves the reaction of the intermediate with 2,2-dimethylpropanamide under suitable conditions to yield the target compound.
Chemical Reactions Analysis
N-(1-{[2-(benzylsulfanyl)-6-methylpyrimidin-4-yl]oxy}-2,2,2-trichloroethyl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the trichloroethyl group to a less chlorinated derivative.
Scientific Research Applications
N-(1-{[2-(benzylsulfanyl)-6-methylpyrimidin-4-yl]oxy}-2,2,2-trichloroethyl)-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(1-{[2-(benzylsulfanyl)-6-methylpyrimidin-4-yl]oxy}-2,2,2-trichloroethyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
N-(1-{[2-(benzylsulfanyl)-6-methylpyrimidin-4-yl]oxy}-2,2,2-trichloroethyl)-2,2-dimethylpropanamide can be compared with other similar compounds, such as:
N-(1-{[2-(benzylsulfanyl)-6-methylpyrimidin-4-yl]oxy}-2-oxo-2-phenylethyl)benzamide: This compound has a similar pyrimidine ring structure but differs in the substituents attached to the ring.
N-[1-(2-benzylsulfanyl-6-methylpyrimidin-4-yl)oxy-2-oxo-2-phenylethyl]benzamide: Another similar compound with variations in the substituents, leading to different chemical and biological properties.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C19H22Cl3N3O2S |
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Molecular Weight |
462.8 g/mol |
IUPAC Name |
N-[1-(2-benzylsulfanyl-6-methylpyrimidin-4-yl)oxy-2,2,2-trichloroethyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C19H22Cl3N3O2S/c1-12-10-14(24-17(23-12)28-11-13-8-6-5-7-9-13)27-16(19(20,21)22)25-15(26)18(2,3)4/h5-10,16H,11H2,1-4H3,(H,25,26) |
InChI Key |
KOTWXKUHMRFREO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=CC=C2)OC(C(Cl)(Cl)Cl)NC(=O)C(C)(C)C |
Origin of Product |
United States |
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